molecular formula C23H35N3O2 B4140839 N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide

N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide

Cat. No.: B4140839
M. Wt: 385.5 g/mol
InChI Key: IXAAVVCIQSESSD-UHFFFAOYSA-N
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Description

“N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” is a complex organic compound that belongs to the class of carboxamides. This compound features a unique structure with a tetrahydropyran ring, a piperazine ring, and an indane carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyran Ring: Starting from a suitable precursor, the tetrahydropyran ring can be synthesized through cyclization reactions.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Indane Carboxamide Formation: The final step involves the formation of the indane carboxamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the indane moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methyl-1-piperazinyl)-2-indanecarboxamide
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-ethyl-1-piperidinyl)-2-indanecarboxamide

Uniqueness

The uniqueness of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-4-25-10-12-26(13-11-25)23(15-18-7-5-6-8-19(18)16-23)21(27)24-20-9-14-28-22(2,3)17-20/h5-8,20H,4,9-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAAVVCIQSESSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCOC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
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N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
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N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
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N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
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N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
Reactant of Route 6
N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide

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